Fmoc-2-ブロモ-D-フェニルアラニン

説明

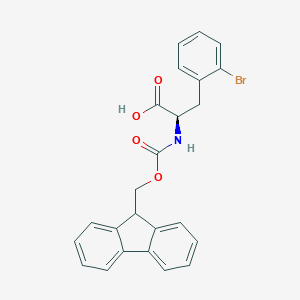

Fmoc-2-bromo-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromine atom attached to the phenyl ring. This compound is primarily used in peptide synthesis and has applications in various fields including medicinal chemistry and materials science .

科学的研究の応用

Chemistry: Fmoc-2-bromo-D-phenylalanine is widely used in the synthesis of peptides and peptidomimetics.

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of novel therapeutic agents due to its ability to interact with biological targets.

Industry: In the industrial sector, Fmoc-2-bromo-D-phenylalanine is used in the production of advanced materials such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and catalysis .

作用機序

Target of Action

Fmoc-2-bromo-D-phenylalanine primarily targets Gram-positive bacteria, including MRSA . Its weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .

Mode of Action

The compound interacts with its targets by crossing the bacterial membrane. In a formulation with the Gram-negative specific antibiotic aztreonam (AZT), it displayed antibacterial activity against both Gram-positive and Gram-negative bacteria . The combination produced a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .

Biochemical Pathways

It is known that the compound has antimicrobial properties

Pharmacokinetics

It is known that the compound has a molecular weight of 4663 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of Fmoc-2-bromo-D-phenylalanine’s action is the formation of a hydrogel . The compound self-assembles to form this hydrogel, which is important in biomedical applications . The collective action of different non-covalent interactions plays a role in making the FmocF hydrogel .

Action Environment

The environment plays a key role in the action of Fmoc-2-bromo-D-phenylalanine. Factors such as pH and buffer ions influence the self-assembly of FmocF to gel formation . The compound’s ability to form a hydrogel is also influenced by physical and thermal stimuli .

生化学分析

Biochemical Properties

Fmoc-2-bromo-D-phenylalanine plays a significant role in biochemical reactions due to its unique structure. The Fmoc group enhances the association of peptide building blocks, leading to eminent supramolecular self-assembly . This self-assembly is influenced by various factors such as the aromaticity of the Fmoc group, the flexibility of the phenylalanine side chain, pH, and buffer ions .

Cellular Effects

Fmoc-2-bromo-D-phenylalanine has shown to have significant effects on various types of cells. For instance, it has been found to display antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . At low concentrations, Fmoc-2-bromo-D-phenylalanine inhibits bacterial growth by entering the cell and reducing the glutathione levels .

Molecular Mechanism

The molecular mechanism of Fmoc-2-bromo-D-phenylalanine involves a variety of interactions at the molecular level. The β-sheet structure of the compound is principally interlocked by π–π stacking of the Fmoc groups . At higher concentrations, Fmoc-2-bromo-D-phenylalanine triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Temporal Effects in Laboratory Settings

The effects of Fmoc-2-bromo-D-phenylalanine can change over time in laboratory settings. The compound shows surfactant-like properties with a critical micelle concentration nearly equivalent to its minimum bactericidal concentration . This property allows it to form micelles at certain concentrations, influencing its behavior and effects over time.

Dosage Effects in Animal Models

In animal models, the effects of Fmoc-2-bromo-D-phenylalanine can vary with different dosages. For instance, it has been found to reduce the bacterial load both in vitro and in the skin wound infections of mice . The antibacterial activity of Fmoc-2-bromo-D-phenylalanine is predominantly due to its release from the hydrogel .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-bromo-D-phenylalanine typically involves the bromination of Fmoc-protected phenylalanine. The process begins with the protection of the amino group of phenylalanine using the Fmoc group. This is followed by the bromination of the phenyl ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of Fmoc-2-bromo-D-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure the efficient incorporation of the bromine atom .

Types of Reactions:

Substitution Reactions: Fmoc-2-bromo-D-phenylalanine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

Major Products: The major products of these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with sodium azide would yield the corresponding azide derivative .

類似化合物との比較

Fmoc-phenylalanine: Lacks the bromine atom and is commonly used in peptide synthesis.

Fmoc-4-bromo-D-phenylalanine: Similar structure but with the bromine atom at the para position.

Fmoc-2-chloro-D-phenylalanine: Contains a chlorine atom instead of bromine.

Uniqueness: Fmoc-2-bromo-D-phenylalanine is unique due to the presence of the bromine atom at the ortho position, which can significantly influence the reactivity and interactions of the compound. This makes it a valuable tool in the synthesis of complex peptides and the study of protein interactions .

生物活性

Fmoc-2-bromo-D-phenylalanine is a modified amino acid that plays a significant role in peptide synthesis and has garnered attention for its biological activity, particularly in antimicrobial applications. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromine atom at the ortho position of the phenyl ring. Its unique structure not only enhances its reactivity but also influences its interactions with biological targets.

- Molecular Formula : CHBrNO

- Molecular Weight : 466.33 g/mol

- Structure : The Fmoc group contributes to the compound's stability and facilitates its use in peptide synthesis.

Fmoc-2-bromo-D-phenylalanine primarily targets Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves:

- Membrane Interaction : The compound crosses bacterial membranes, which is crucial for its antibacterial properties.

- Synergistic Effects : When combined with other antibiotics, such as aztreonam, it exhibits enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing its potential for synergistic formulations .

Antimicrobial Properties

Fmoc-2-bromo-D-phenylalanine demonstrates significant antimicrobial activity:

- Against Gram-positive Bacteria : Effective against MRSA and other strains.

- Against Gram-negative Bacteria : Limited activity on its own but shows improved efficacy when combined with specific antibiotics .

Cellular Effects

The compound has shown various cellular effects:

- Biochemical Pathways : It participates in biochemical reactions that lead to the formation of hydrogels, which can be utilized in drug delivery systems and tissue engineering.

- Self-Assembly : The unique structure allows for supramolecular self-assembly, which is crucial in developing advanced materials.

Research Findings

Several studies highlight the biological activity of Fmoc-2-bromo-D-phenylalanine:

- In Vitro Studies : Demonstrated significant antibacterial activity against MRSA strains .

- Animal Models : In mouse models, formulations containing Fmoc-2-bromo-D-phenylalanine significantly reduced bacterial loads in infected wounds, indicating potential therapeutic applications .

Comparative Analysis

| Compound | Antibacterial Activity | Unique Features |

|---|---|---|

| Fmoc-2-bromo-D-phenylalanine | Strong against Gram+ | Ortho-bromine enhances reactivity |

| Fmoc-phenylalanine | Moderate | Lacks bromine; commonly used in peptide synthesis |

| Fmoc-4-bromo-D-phenylalanine | Similar to D-isomer | Bromine at para position |

| Fmoc-2-chloro-D-phenylalanine | Weaker than bromo | Chlorine instead of bromine |

Applications in Research and Industry

Fmoc-2-bromo-D-phenylalanine is widely utilized in:

- Peptide Synthesis : Serves as a building block for complex peptides.

- Drug Discovery : Its unique properties facilitate the design of novel pharmaceutical agents targeting specific pathways.

- Bioconjugation : Used to link biomolecules for targeted therapies, particularly in cancer treatment .

- Analytical Chemistry : Acts as a reagent for detecting and quantifying compounds, supporting quality control in pharmaceuticals .

特性

IUPAC Name |

(2R)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJPAUULVKPBHU-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426503 | |

| Record name | Fmoc-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-79-0 | |

| Record name | Fmoc-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-2-bromophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。